4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde
Description
4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a heterocyclic compound featuring a thiazole ring substituted with dichloro and oxo groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
CAS No. |
918108-15-3 |
|---|---|
Molecular Formula |
C11H7Cl2NO2S |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
4-[(4,5-dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-9-10(13)17-14(11(9)16)5-7-1-3-8(6-15)4-2-7/h1-4,6H,5H2 |
InChI Key |
PBEGOSBHIHUVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(S2)Cl)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of 4,5-dichloro-1,2-thiazole-3-one with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzoic acid.
Reduction: Formation of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole derivatives exhibit promising anticancer activity. For instance, studies have shown that thiazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiazole ring in 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde may contribute to similar effects due to its structural similarity to other active thiazole derivatives .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, with some studies reporting that it can outperform traditional antibiotics in certain cases. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Effects
There is also evidence suggesting that thiazole-containing compounds can exhibit anticonvulsant properties. Research on related thiazole structures indicates that they may be effective in controlling seizures, making this compound a candidate for further investigation in neurological disorders .
Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for the development of new materials. Its reactivity allows for the formation of polymers or composites that can be used in coatings, sensors, and other advanced material applications .
Case Studies
-
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazole derivatives and their evaluation for anticancer activity. The results indicated that modifications to the thiazole ring could enhance cytotoxicity against specific cancer cell lines. The compound's structural attributes suggest potential pathways for similar enhancements in activity . -
Antimicrobial Efficacy
In a comparative study on thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed superior activity compared to standard antibiotics like ampicillin and norfloxacin. This underscores its potential as a lead compound for antibiotic development . -
Development of Anticonvulsant Agents
A research initiative focused on synthesizing thiazole-based anticonvulsants revealed that certain derivatives exhibited significant protective effects in seizure models. The study suggested that further exploration of similar structures could lead to new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dichloro and oxo groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,5-Dichloro-1,2-thiazol-2-yl)methyl]benzaldehyde
- 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzoic acid
- 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzyl alcohol
Uniqueness
4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both dichloro and oxo groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Biological Activity
4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde (CAS Number: 1216305-01-9) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antibacterial, antifungal, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a thiazole ring and a benzaldehyde moiety. The molecular formula is .
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown enhanced activity against various Gram-positive and Gram-negative bacteria. In one study, certain thiazole-based compounds demonstrated antibacterial activity exceeding that of traditional antibiotics like ampicillin by 10–50 fold .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 15 | 0.006–0.04 | 0.012–0.08 | Staphylococcus aureus |
Antifungal Activity
The antifungal potential of thiazole derivatives is also noteworthy. Compounds derived from thiazoles have been reported to exhibit good to excellent antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL . The most sensitive fungal species identified in these studies include Trichoderma viride and Candida albicans.
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | Fungal Species |
|---|---|---|
| Compound A | 0.004 | Trichoderma viride |
| Compound B | 0.006 | Aspergillus fumigatus |
Anticancer Activity
The anticancer properties of thiazole derivatives have also been extensively studied. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Case Study: Antitumor Activity
In a study examining the antitumor activity of thiazole derivatives, one compound demonstrated an IC50 value of , indicating potent activity against cancer cell lines . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
